

Z-D-Meala-OH molecular weight and formula

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Compound of Interest

Compound Name: **Z-D-Meala-OH**

Cat. No.: **B554497**

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An In-depth Technical Guide to **Z-D-Meala-OH**

This guide provides comprehensive information on N-alpha-Benzylloxycarbonyl-N-alpha-methyl-D-alanine (**Z-D-Meala-OH**), a key reagent for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Compound Data

Z-D-Meala-OH is a derivative of the amino acid alanine. The N-alpha-benzylloxycarbonyl (Z) group serves as a protecting group for the amine, which is crucial in controlled peptide synthesis.

Parameter	Value	Source
Molecular Weight	237.25 g/mol	[1] [2]
Molecular Formula	C ₁₂ H ₁₅ NO ₄	[1] [2]
Synonyms	Z-D-N-Me-Ala-OH, N-alpha-Benzylloxycarbonyl-N-alpha-methyl-D-alanine	
Primary Application	Reagent in peptide synthesis	[2]

Experimental Protocols

Z-D-Meala-OH is primarily utilized in solution-phase peptide synthesis. Below is a representative protocol for the coupling of a Z-protected amino acid to an amino acid ester, which is a fundamental step in building a peptide chain.

Objective: To synthesize a dipeptide by coupling **Z-D-Meala-OH** with an amino acid methyl ester (e.g., L-Alanine methyl ester).

Materials:

- **Z-D-Meala-OH**
- L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent
- Hydroxybenzotriazole (HOBT)
- A tertiary amine base (e.g., Triethylamine (TEA) or N-Methylmorpholine (NMM))
- Anhydrous Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- 1N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

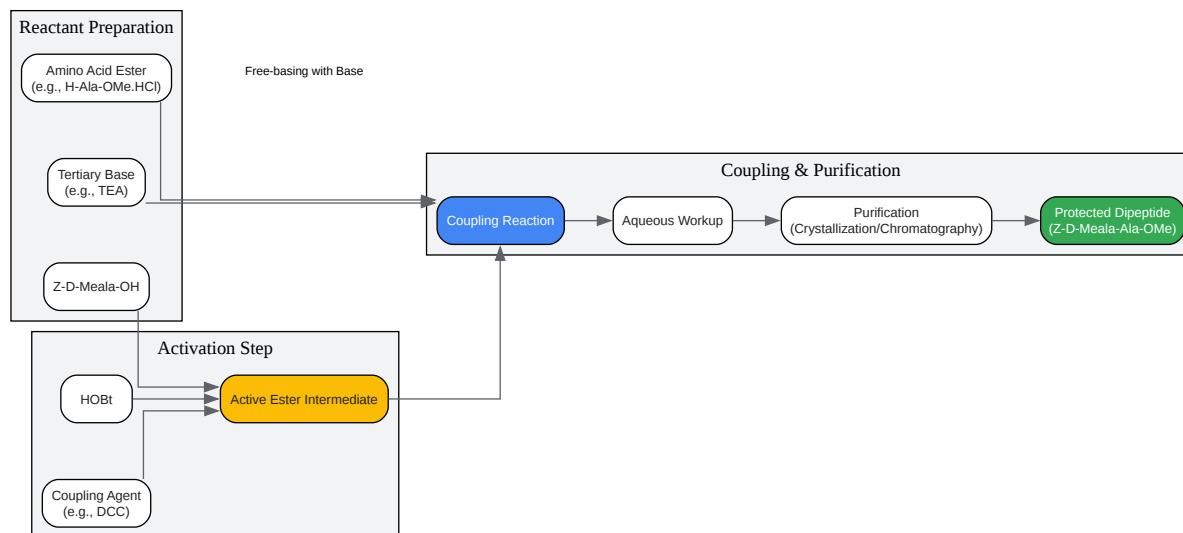
Procedure:

- Free-basing of the Amino Acid Ester:
 - Dissolve the amino acid methyl ester hydrochloride (e.g., H-Ala-OMe.HCl) in anhydrous DCM.

- Add one equivalent of a tertiary amine base (e.g., TEA or NMM) to neutralize the hydrochloride and stir the mixture for approximately 15-30 minutes at room temperature.
- Activation of **Z-D-Meala-OH**:
 - In a separate reaction vessel, dissolve **Z-D-Meala-OH** (1 equivalent) and HOBr (1 equivalent) in anhydrous DCM.
 - Cool this solution to 0°C using an ice bath.
 - Add the coupling agent, DCC (1.1 equivalents), to the cooled solution and stir for about 15 minutes. This step forms an active ester intermediate.
- Coupling Reaction:
 - Add the solution containing the free-based amino acid methyl ester from step 1 to the activated **Z-D-Meala-OH** solution.
 - Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure the completion of the coupling reaction.
- Work-up and Purification:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of the solution.
 - Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude dipeptide product.
 - The crude product can be further purified by recrystallization or column chromatography to yield the pure Z-D-Meala-Ala-OMe.

Logical Workflow

The following diagram illustrates the general workflow for the utilization of **Z-D-Meala-OH** in a standard solution-phase peptide coupling reaction.



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Caption: Workflow for solution-phase peptide synthesis using **Z-D-Meala-OH**.

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References

- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
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